molecular formula C18H17N3O2S2 B2402188 4-(((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile CAS No. 932992-64-8

4-(((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile

Cat. No.: B2402188
CAS No.: 932992-64-8
M. Wt: 371.47
InChI Key: IKWSEFHRXKTPEE-UHFFFAOYSA-N
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Description

The compound “4-(((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile” is a chemical substance offered by Benchchem. It is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring .


Molecular Structure Analysis

The compound is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The 1,2,4-benzothiadiazine-1,1-dioxide ring is a novel scaffold that has been the subject of various studies due to its potential pharmacological activities .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it’s known that many functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring can influence its activity . For instance, a halo group at the 7 and 8 positions of the ring can yield active compounds .

Scientific Research Applications

Toxicological Evaluation

A toxicological evaluation of structurally related flavors, including compounds based on the benzo[e][1,2,4]thiadiazin scaffold, assessed their safety for use in food and beverage applications. These compounds showed minimal oxidative metabolism, rapid elimination, and no genotoxic concerns in vitro and in vivo studies. This evaluation provides insights into the safety profile of similar compounds, including 4-(((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile for potential food and beverage applications (Arthur et al., 2015).

Anticancer Activities

Compounds based on the benzo[e][1,2,4]thiadiazin scaffold, including derivatives similar to this compound, have been tested for anticancer activity against various cancer cell lines. These studies revealed moderate to good inhibitory activity, suggesting the potential of such compounds in cancer treatment (Kamal et al., 2011).

Antibacterial and Antifungal Activities

Novel series of compounds including 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, structurally related to this compound, have shown promising antibacterial and DPPH radical scavenging activities. This indicates potential applications in antimicrobial therapies and as antioxidants (Zia-ur-Rehman et al., 2009).

Liquid Crystalline Properties

Studies on substituted 4H-benzo[1,2,4]thiadiazines, similar to this compound, revealed their liquid crystalline properties. These properties, combined with the generation of persistent radicals, suggest applications in material science and possibly in electronic devices (Zienkiewicz et al., 2007).

Nematocidal Activity

Novel compounds containing 1,3,4-thiadiazole amide groups, related to the 4H-benzo[e][1,2,4]thiadiazin structure, demonstrated significant nematocidal activities. This suggests a potential application of similar compounds in agricultural pest control (Liu et al., 2022).

Future Directions

The 1,2,4-benzothiadiazine-1,1-dioxide ring and its derivatives, including this compound, have been the subject of various studies due to their potential pharmacological activities . Future research may continue to explore these activities and develop new therapeutic applications.

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of Action

A related compound, 7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2h-1,2,4-benzothiadiazine-1,1-dioxide, has been reported to act as a positive allosteric modulator of the ampa receptors . This suggests that our compound might interact with its targets in a similar manner, leading to changes in the activity of these targets.

Biochemical Pathways

Given the wide range of biological activities associated with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold , it is likely that multiple pathways are affected.

Result of Action

Based on the reported activities of related compounds , it can be inferred that this compound might have a wide range of effects, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects, among others.

Properties

IUPAC Name

4-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanylmethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-2-11-21-16-5-3-4-6-17(16)25(22,23)20-18(21)24-13-15-9-7-14(12-19)8-10-15/h3-10H,2,11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWSEFHRXKTPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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